![molecular formula C19H23NO3S B5515116 4-甲基-1-{[4-(2-甲基苯氧基)苯基]磺酰基}哌啶](/img/structure/B5515116.png)

4-甲基-1-{[4-(2-甲基苯氧基)苯基]磺酰基}哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

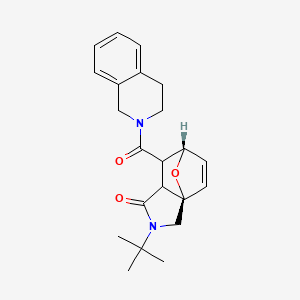

The synthesis of 4-methyl-1-{[4-(2-methylphenoxy)phenyl]sulfonyl}piperidine and related compounds involves multiple steps, including acylation, sulfonation, and substitution reactions. For example, a key intermediate of Vandetanib, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, was synthesized from piperidin-4-ylmethanol through a process involving these steps, with an overall yield of 20.2% (Wang et al., 2015). Such methodologies are pivotal for constructing the complex molecular architecture of sulfonamide-based piperidines.

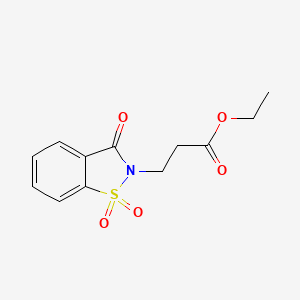

Molecular Structure Analysis

The molecular structure of compounds related to 4-methyl-1-{[4-(2-methylphenoxy)phenyl]sulfonyl}piperidine has been elucidated through various analytical techniques, including X-ray crystallography. These analyses reveal the presence of significant intramolecular and intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence the compound's stability and reactivity. The crystal structure of one related compound indicated the presence of a chair conformation of the piperidine ring and a distorted tetrahedral geometry around the sulfur atom, highlighting the importance of structural features in determining physical and chemical properties (Girish et al., 2008).

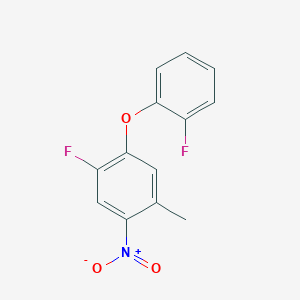

Chemical Reactions and Properties

Sulfonamides, including 4-methyl-1-{[4-(2-methylphenoxy)phenyl]sulfonyl}piperidine, undergo various chemical reactions, such as cyclization, substitution, and addition reactions, which are fundamental for their functionalization and application in different chemical contexts. For instance, the synthesis of biologically active O-substituted derivatives showcases the versatility of sulfonamide compounds in forming different chemical structures with potential biological activities (Khalid et al., 2013).

科学研究应用

新型激动剂和拮抗剂

一系列与4-甲基-1-{[4-(2-甲基苯氧基)苯基]磺酰基}哌啶在结构上相关的化合物已被合成并对其生物活性进行了评估,证明了其在各种受体研究中作为新型激动剂和拮抗剂的潜力。例如,某些衍生物已被鉴定为β(3)-肾上腺素能受体的强效全激动剂,对β(1)-和β(2)-肾上腺素能受体显示出显着的选择性,这可能有利于治疗肥胖和糖尿病等疾病而不会产生心血管副作用(Hu et al., 2001)。

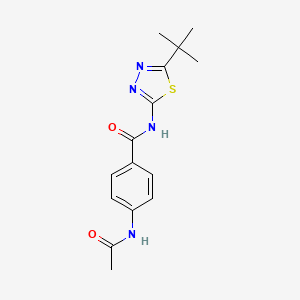

抗癌剂

哌啶衍生物也因其抗癌潜力而被探索。一项研究涉及合成哌啶-4-羧酸乙酯-附加的1,3,4-恶二唑杂化物,证明了一些化合物对特定的癌细胞系具有很强的抗癌活性。这为开发癌症治疗的新型治疗剂开辟了可能性(Rehman et al., 2018)。

膜技术

在材料科学领域,哌啶的衍生物已被用于合成阴离子交换膜,用于燃料电池和水处理等应用。这些膜表现出高的离子电导率和稳定性,使其成为有前途的能源转化和环境保护技术材料(Wang et al., 2019)。

神经保护剂

哌啶衍生物因其神经保护特性而受到研究,特别是在阻断N-甲基-D-天冬氨酸(NMDA)反应方面,这对于开发神经退行性疾病的治疗方法至关重要。具有特定结构特征的化合物显示出有效的NMDA拮抗剂活性,为创建治疗阿尔茨海默病和其他认知障碍的新型药物提供了潜在途径(Chenard et al., 1995)。

抗菌活性

哌啶基化合物已显示出对各种病原体的显着抗菌活性,包括影响西红柿等农作物的病原体。这表明它们在开发新农药或治疗方法以保护植物免受细菌和真菌疾病侵害方面具有潜在用途,有助于提高农业生产力和粮食安全(Vinaya et al., 2009)。

属性

IUPAC Name |

4-methyl-1-[4-(2-methylphenoxy)phenyl]sulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3S/c1-15-11-13-20(14-12-15)24(21,22)18-9-7-17(8-10-18)23-19-6-4-3-5-16(19)2/h3-10,15H,11-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMNZHXBBHNKPKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-1-[4-(2-methylphenoxy)phenyl]sulfonylpiperidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[3-(2-methoxyphenyl)-2-propen-1-ylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5515039.png)

![3-[(2-chlorobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5515042.png)

![rel-(3aR,6aR)-2-benzyl-N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5515050.png)

![4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(2-phenylethyl)piperidine-1-carboxamide](/img/structure/B5515071.png)

![N-[2-(4-phenyl-2-pyrimidinyl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5515078.png)

![(1S*,5R*)-3-(1H-benzimidazol-1-ylacetyl)-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5515086.png)

![N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5515088.png)

![3,5,6,9-tetramethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5515101.png)

![3-bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5515129.png)

![2-(dimethylamino)-N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]nicotinamide](/img/structure/B5515136.png)